An In-depth Technical Guide to 5-Nitroisoquinolin-3-ol: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-Nitroisoquinolin-3-ol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 5-Nitroisoquinolin-3-ol is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of its parent compound, 5-nitroisoquinoline, and related isoquinoline derivatives. The synthesis and experimental protocols described herein are proposed based on established principles of organic chemistry and medicinal chemistry and should be regarded as foundational templates for further investigation.
Introduction: The Isoquinoline Scaffold and the Promise of Nitro-functionalization
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] From the vasodilatory effects of papaverine to the potent anticancer activity of camptothecin derivatives, the isoquinoline framework has consistently proven to be a fertile ground for the discovery of novel therapeutic agents.[2][3] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate a molecule's physicochemical properties and biological activity.[4] The nitro group can participate in redox cycling, act as a hydrogen bond acceptor, and influence the overall electronic profile of the molecule, often enhancing its interaction with biological targets.[4] This guide focuses on the largely unexplored molecule, 5-Nitroisoquinolin-3-ol, a derivative that combines the therapeutic promise of the isoquinoline scaffold with the unique modulatory effects of a nitro functional group.
Chemical Structure and Physicochemical Properties
5-Nitroisoquinolin-3-ol is a heterocyclic compound with the molecular formula C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol .[5] The structure features a bicyclic isoquinoline core, with a nitro group substituted at the 5-position and a hydroxyl group at the 3-position. The presence of both an electron-withdrawing nitro group and an electron-donating hydroxyl group on the aromatic system suggests a unique electronic distribution that could influence its reactivity and biological interactions.
Core Structure:
Caption: Chemical structure of 5-Nitroisoquinolin-3-ol.
Predicted Physicochemical Properties:
While experimental data for 5-Nitroisoquinolin-3-ol is scarce, we can infer some of its properties based on its parent compound, 5-nitroisoquinoline, and related analogs.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₉H₆N₂O₃ | Confirmed[5] |
| Molecular Weight | 190.16 g/mol | Confirmed[5] |
| CAS Number | 581813-27-6 | Confirmed[5] |
| Appearance | Likely a yellow to brown crystalline powder | Based on the appearance of 5-nitroisoquinoline[6][7] |
| Melting Point | Expected to be higher than 5-nitroisoquinoline (106-109 °C) due to the hydroxyl group allowing for hydrogen bonding. | Comparison with 5-nitroisoquinoline[7] |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | Based on the properties of similar heterocyclic compounds. |
| pKa | The hydroxyl group is expected to be weakly acidic, and the isoquinoline nitrogen is weakly basic. | General principles of organic chemistry. |
Proposed Synthesis Pathway
A plausible synthetic route to 5-Nitroisoquinolin-3-ol can be designed starting from isoquinoline, leveraging established methodologies for nitration and subsequent functional group transformations.
Caption: Proposed synthetic workflow for 5-Nitroisoquinolin-3-ol.
Step-by-Step Synthesis Protocol (Proposed):
Part 1: Synthesis of 5-Nitroisoquinoline
This procedure is adapted from established methods for the nitration of isoquinoline.[7]
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Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve isoquinoline in concentrated sulfuric acid at 0-5 °C.
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Nitration: Slowly add a solution of potassium nitrate in concentrated sulfuric acid to the reaction mixture while maintaining the temperature below 10 °C.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
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Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 5-nitroisoquinoline.
Part 2: Synthesis of 5-Nitroisoquinolin-3-ol from 5-Nitroisoquinoline
This proposed route involves an N-oxidation followed by a rearrangement and hydrolysis, a common strategy for introducing hydroxyl groups onto heterocyclic rings.
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N-oxidation: Dissolve 5-nitroisoquinoline in a suitable solvent (e.g., acetic acid or dichloromethane). Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. Stir the reaction at room temperature until completion.
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Rearrangement: Treat the resulting 5-nitroisoquinoline N-oxide with acetic anhydride and heat the mixture. This is expected to induce a rearrangement to form an acetoxy intermediate.
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Hydrolysis: Hydrolyze the acetoxy intermediate under acidic or basic conditions to yield the final product, 5-Nitroisoquinolin-3-ol.
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Purification: Purify the final compound using column chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data for 5-Nitroisoquinolin-3-ol, which are essential for its identification and characterization. These predictions are based on the analysis of its structure and comparison with known data for 5-nitroisoquinoline and other isoquinoline derivatives.[8][9]
| Spectroscopy | Predicted Features |
| ¹H NMR | - Aromatic protons in the range of 7.5-9.5 ppm. The proton at C1 is expected to be the most downfield. The presence of the nitro group will cause significant downfield shifts for adjacent protons. - A broad singlet corresponding to the hydroxyl proton, which may be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons in the range of 110-160 ppm. The carbon bearing the nitro group (C5) and the carbon bearing the hydroxyl group (C3) will show characteristic shifts. |
| IR Spectroscopy | - A broad absorption band around 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. - Strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro group. - C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 190. - Fragmentation patterns corresponding to the loss of NO₂, OH, and other small molecules. |
Potential Biological Activity and Mechanism of Action
While there is no direct biological data for 5-Nitroisoquinolin-3-ol, the broader class of nitro-substituted isoquinolines has shown promise in various therapeutic areas.
Anticancer and Cytotoxic Potential:
Many isoquinoline derivatives exhibit potent anticancer activity.[1] The nitroaromatic scaffold is also a known feature in some anticancer agents.[10] The planar structure of the isoquinoline core allows for intercalation into DNA, a mechanism employed by several anticancer drugs. Furthermore, the nitro group can be bioreduced in hypoxic tumor environments to generate reactive nitrogen species, leading to cellular damage and apoptosis. It is plausible that 5-Nitroisoquinolin-3-ol could exhibit cytotoxic effects against various cancer cell lines.
Enzyme Inhibition:
The isoquinoline scaffold is a common feature in kinase inhibitors.[1] The nitrogen atom and the hydroxyl group of 5-Nitroisoquinolin-3-ol could act as hydrogen bond donors and acceptors, facilitating binding to the active site of kinases involved in cell signaling pathways crucial for cancer cell proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
Caption: Potential inhibition of key oncogenic signaling pathways.
Antimicrobial and Antiparasitic Activity:
Nitro-substituted heterocycles are well-established antimicrobial and antiparasitic agents.[4] 5-Nitroisoquinoline derivatives have been investigated for their antimalarial properties. The mechanism often involves the reduction of the nitro group within the pathogen to generate toxic metabolites. Therefore, 5-Nitroisoquinolin-3-ol warrants investigation for its potential activity against a range of microbial and parasitic pathogens.
Experimental Protocols for Biological Evaluation
The following are general protocols for assessing the biological activity of 5-Nitroisoquinolin-3-ol.
In Vitro Cytotoxicity Assay (MTT Assay):
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Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with serial dilutions of 5-Nitroisoquinolin-3-ol and a vehicle control for a specified period (e.g., 48 or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay:
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Assay Setup: In a suitable assay plate, combine the kinase, its specific substrate, ATP, and various concentrations of 5-Nitroisoquinolin-3-ol.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
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Incubation: Incubate the reaction mixture at a specific temperature for a defined period.
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Detection: Detect the kinase activity using a suitable method, such as a fluorescence-based assay that measures the amount of phosphorylated substrate or ATP consumption.
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Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Conclusion and Future Directions
5-Nitroisoquinolin-3-ol represents an intriguing yet underexplored molecule with significant potential in drug discovery. By combining the established therapeutic relevance of the isoquinoline scaffold with the modulatory properties of a nitro group, this compound presents a promising starting point for the development of novel anticancer, antimicrobial, or enzyme-inhibiting agents. The proposed synthetic routes and experimental protocols in this guide provide a solid foundation for researchers to begin to unlock the therapeutic potential of this and related nitro-substituted isoquinolines. Further investigation into the synthesis, comprehensive characterization, and biological evaluation of 5-Nitroisoquinolin-3-ol is highly warranted.
References
Sources
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- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 5. CAS 581813-27-6 C9H6N2O3 5-Nitroisoquinolin-3-ol ≥95% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 5-Nitroisoquinoline CAS#: 607-32-9 [m.chemicalbook.com]
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